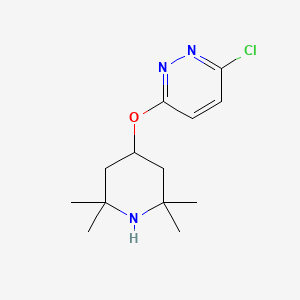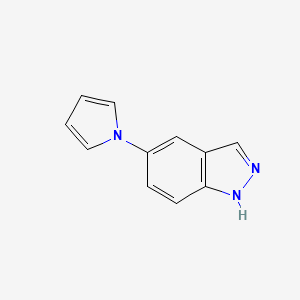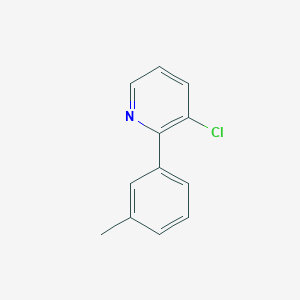
3-Chloro-2-(m-tolyl)pyridine
Overview
Description
3-Chloro-2-(m-tolyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the meta position of the tolyl group attached to the second position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the pyridine compound acts as a nucleophile, donating electrons to form a new bond .
Biochemical Pathways
It is known that pyridine derivatives can participate in various biochemical reactions, including those involved in the synthesis of biologically active compounds .
Result of Action
It is known that pyridine derivatives can have various biological effects, depending on their specific structure and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(m-tolyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted pyridines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .
Scientific Research Applications
3-Chloro-2-(m-tolyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Chloro-2-(m-tolyl)pyridine can be compared with other similar compounds, such as:
- 2-Chloro-3-(m-tolyl)pyridine
- 4-Chloro-2-(m-tolyl)pyridine
- 3-Bromo-2-(m-tolyl)pyridine
These compounds share similar chemical structures but differ in the position of the substituents or the nature of the halogen atom. The unique positioning of the chlorine atom and the methyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2-(3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
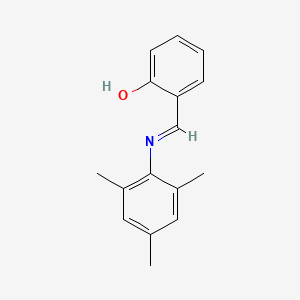
![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)
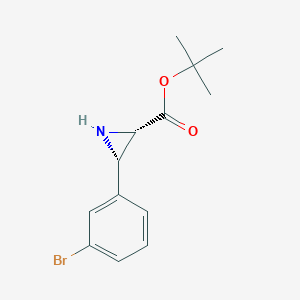
![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
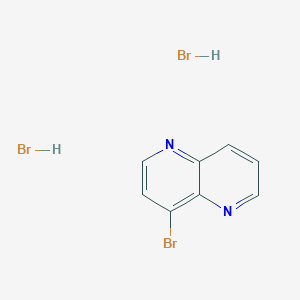
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)
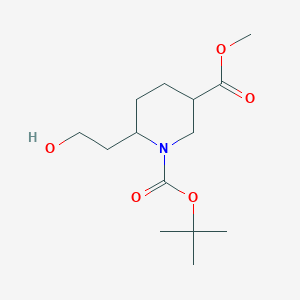
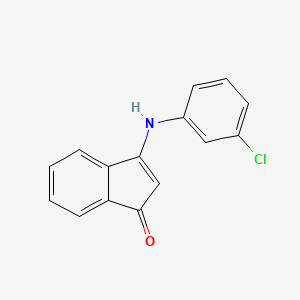
![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)
![Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B6360895.png)
![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
